

# Spectroscopic Characterization of tert-Butyl 3-aminobenzylcarbamate: A Technical Guide

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## Compound of Interest

Compound Name:	tert-Butyl 3-aminobenzylcarbamate
Cat. No.:	B121111

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**Introduction:** This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl 3-aminobenzylcarbamate**, a key intermediate in various synthetic applications, particularly in the development of pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Spectroscopic Data Summary

The structural confirmation of **tert-butyl 3-aminobenzylcarbamate** relies on a combination of spectroscopic techniques. The data presented below has been compiled from available literature and predicted values based on analogous structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.22	Singlet (s)	1H	Ar-H
7.10 - 7.00	Triplet (t)	1H	Ar-H
6.70 - 6.60	Doublet (d)	1H	Ar-H
6.60 - 6.50	Multiplet (m)	1H	Ar-H
4.20	Broad Singlet (bs)	2H	-CH <sub>2</sub> -NHBoc
1.40	Singlet (s)	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Solvent: CDCl<sub>3</sub>,  
Frequency: 400  
MHz[[1](#)]

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~156	C=O (Carbamate)
~147	Ar-C (C-NH <sub>2</sub> )
~139	Ar-C (C-CH <sub>2</sub> )
~129	Ar-CH
~118	Ar-CH
~115	Ar-CH
~114	Ar-CH
~80	-C(CH <sub>3</sub> ) <sub>3</sub>
~45	-CH <sub>2</sub> -NH <sub>2</sub> Boc
~28	-C(CH <sub>3</sub> ) <sub>3</sub>

Note: These are predicted chemical shifts based on typical values for N-Boc protected amines and substituted benzene rings. Actual experimental values may vary slightly.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 - 3200	Strong, Broad	N-H Stretch (Amine and Carbamate)
~3050	Medium	C-H Stretch (Aromatic)
~2970	Strong	C-H Stretch (Aliphatic)
~1690	Strong	C=O Stretch (Carbamate)
~1520	Strong	N-H Bend (Amide II)
~1160	Strong	C-O Stretch (Carbamate)

Note: These are characteristic absorption frequencies for N-Boc protected aromatic amines. [\[2\]](#)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C <sub>12</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	222.28 g/mol <a href="#">[1]</a>
Exact Mass	222.1368 Da <a href="#">[3]</a>
Predicted Key Fragments (m/z)	
222	[M] <sup>+</sup> (Molecular Ion)
166	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> or [M - 56] <sup>+</sup>
122	[M - Boc] <sup>+</sup>
106	[C <sub>7</sub> H <sub>8</sub> N] <sup>+</sup> (Aminobenzyl fragment)
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-Butyl cation)

Note: Fragmentation patterns are predicted based on common fragmentation pathways for Boc-protected amines under Electron Ionization (EI).

# Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## NMR Spectroscopy

Objective: To acquire high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Materials:

- **tert-Butyl 3-aminobenzylcarbamate** (5-10 mg)
- Deuterated Chloroform ( $\text{CDCl}_3$ )
- 5 mm NMR tube
- Pipettes
- Vial

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Add approximately 0.7 mL of  $\text{CDCl}_3$  and gently swirl to dissolve the sample completely.
- Tube Loading: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
- Data Acquisition:
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve high homogeneity.
  - For  $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-5

seconds, and 16-64 scans.

- For  $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
- Data Processing:
  - Apply Fourier transform to the Free Induction Decay (FID).
  - Perform phase and baseline corrections.
  - Calibrate the chemical shift axis using the residual solvent peak ( $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the signals in the  $^1\text{H}$  spectrum and pick the peaks in both spectra.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) or Thin Solid Film.

Materials:

- **tert-Butyl 3-aminobenzylcarbamate** (1-2 mg)
- FTIR Spectrometer with an ATR accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (ATR):

- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal surface using a clean spatula.

- Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
- Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
- Cleaning: After analysis, clean the ATR crystal thoroughly with a soft tissue dampened with isopropanol or acetone.

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Method: Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS).

Materials:

- **tert-Butyl 3-aminobenzylcarbamate** (approx. 1 mg)
- Volatile solvent (e.g., Dichloromethane or Methanol)
- GC-MS instrument

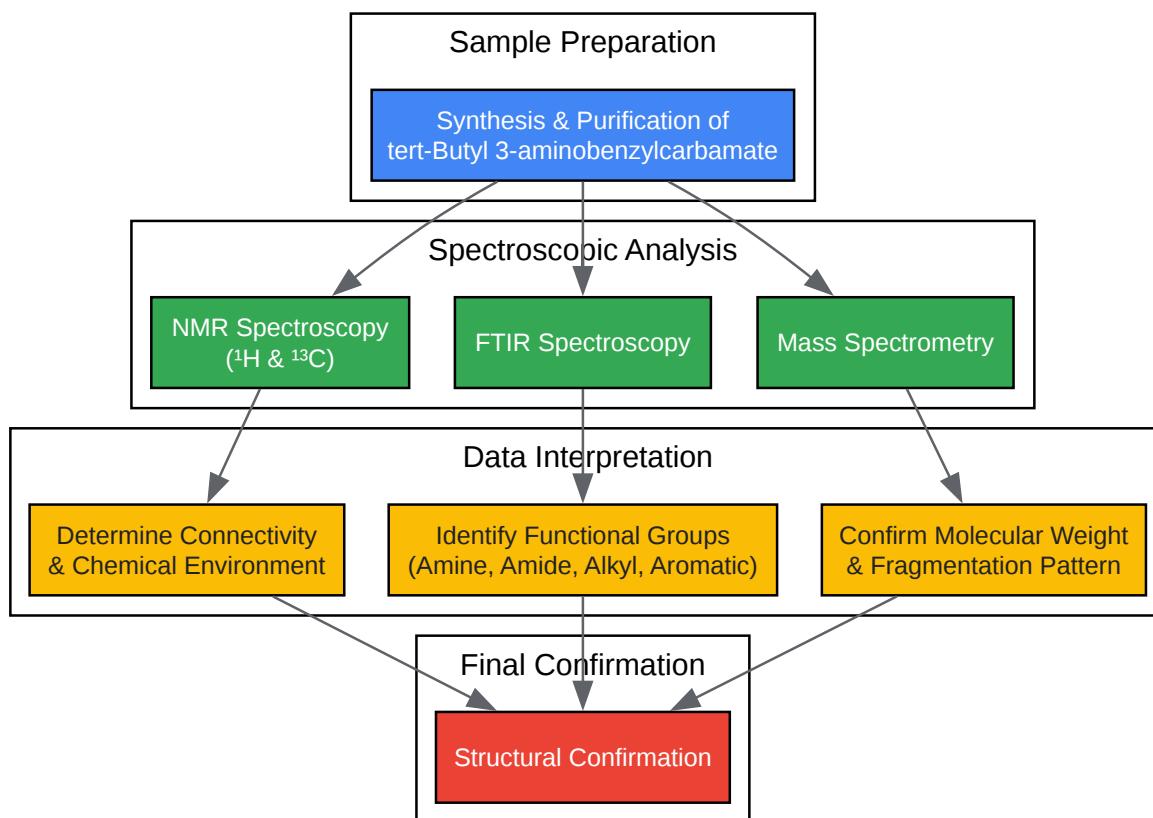
Procedure:

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent.
- GC Separation (if applicable):
  - Column: Use a low-polarity capillary column (e.g., DB-5ms).
  - Injector Temperature: 250 °C.
  - Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution.
- MS Detection:

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.<sup>[4]</sup>
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: Set an appropriate m/z range (e.g., 40-450 amu) to detect the molecular ion and expected fragments.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with the predicted values to confirm the structure.

## Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **tert-Butyl 3-aminobenzylcarbamate**.



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Caption: Workflow for Spectroscopic Characterization.

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